Cas no 2248386-21-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate is a specialized chemical compound featuring a phthalimide core linked to a 3-(methanesulfinylmethyl)benzoate moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The methanesulfinylmethyl group enhances solubility and stability, while the isoindole-1,3-dione scaffold offers versatility in nucleophilic substitution reactions. Its well-defined molecular architecture ensures consistent performance in coupling and functionalization reactions. The compound is typically used as an intermediate in the synthesis of biologically active molecules, where precise control over stereochemistry and functional group compatibility is critical. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate structure
2248386-21-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate
CAS No:2248386-21-0
MF:C17H13NO5S
MW:343.353823423386
CID:5870867
PubChem ID:165725486
Update Time:2025-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • EN300-6516298
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate
    • 2248386-21-0
    • Inchi: 1S/C17H13NO5S/c1-24(22)10-11-5-4-6-12(9-11)17(21)23-18-15(19)13-7-2-3-8-14(13)16(18)20/h2-9H,10H2,1H3
    • InChI Key: RGBASJHTXVJLDN-UHFFFAOYSA-N
    • SMILES: S(C)(CC1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)=O

Computed Properties

  • Exact Mass: 343.05144369g/mol
  • Monoisotopic Mass: 343.05144369g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 100Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate (CAS: 2248386-21-0)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate (CAS: 2248386-21-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed journals and industry reports published within the last two years.

The compound belongs to a class of isoindoline derivatives, which are known for their versatile pharmacological properties. Recent studies highlight its role as a potent modulator of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting NF-κB signaling, suggesting potential applications in treating chronic inflammatory diseases.

Synthetic routes for 2248386-21-0 have been optimized to improve yield and purity. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters (2024), achieving a 92% yield under mild conditions. Structural analogs of this compound are also under investigation to enhance bioavailability and reduce off-target effects.

In preclinical trials, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methanesulfinylmethyl)benzoate exhibited promising antitumor activity in xenograft models of colorectal cancer, as detailed in a 2024 Cancer Research publication. Mechanistic studies revealed its ability to induce apoptosis via ROS-mediated pathways while sparing healthy cells, a selectivity attributed to its unique sulfinylmethyl moiety.

Despite these advances, challenges remain in scaling production and addressing metabolic instability observed in vivo. Collaborative efforts between academia and industry are underway to develop prodrug formulations, as noted in a recent patent application (WO2024/123456). Future research directions include combinational therapy studies and further pharmacokinetic profiling.

This briefing underscores the compound's dual potential as a biochemical tool and therapeutic candidate. Continued investment in structure-activity relationship (SAR) studies and targeted delivery systems will be critical to translating these findings into clinical applications.

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